N-(4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carboxamide
Description
This compound belongs to the thieno[3,2-c][1,2]thiazine class, characterized by a fused bicyclic heterocyclic core containing sulfur and nitrogen atoms. The structure includes a 4-fluorophenyl substituent at the carboxamide position, a hydroxyl group at the 4-position, and a methyl group at the 1-position. The 2,2-dioxo moiety indicates sulfone groups, which enhance electronic stability and influence intermolecular interactions. Its molecular formula is C₁₄H₁₁FN₂O₄S₂, with a molecular weight of 354.37 g/mol (derived from analogous structures in ).
The fluorine atom on the phenyl ring contributes to enhanced lipophilicity and metabolic stability compared to non-fluorinated analogues. The hydroxyl group may participate in hydrogen bonding, impacting solubility and receptor binding.
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxothieno[3,2-c]thiazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O4S2/c1-17-10-6-7-22-12(10)11(18)13(23(17,20)21)14(19)16-9-4-2-8(15)3-5-9/h2-7,18H,1H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDTVDKARXJLEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=C(S1(=O)=O)C(=O)NC3=CC=C(C=C3)F)O)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-Fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2λ6,1-benzothiazine-3-carboxamide (CAS No. 320423-81-2) is a synthetic compound with potential therapeutic applications. Its unique structure suggests various biological activities that warrant detailed investigation. This article reviews the biological activity of this compound based on available literature, including case studies and research findings.
- Molecular Formula : C16H13FN2O4S
- Molecular Weight : 348.35 g/mol
- Structural Characteristics : The compound features a benzothiazine core with hydroxyl and fluorophenyl substituents, which may influence its biological interactions.
The biological activity of N-(4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2λ6,1-benzothiazine-3-carboxamide is hypothesized to involve modulation of key metabolic pathways. Preliminary studies suggest that this compound may act as an inhibitor or modulator of specific enzymes involved in cellular metabolism, particularly in cancer cells.
Potential Targets
- Pyruvate Kinase M2 (PKM2) : The compound may influence the activity of PKM2, which is often downregulated in cancer cells, facilitating anabolic metabolism necessary for growth and proliferation .
- Glycolytic Pathways : By affecting glycolytic intermediates, the compound could redirect metabolic flux towards anabolic processes essential for tumor growth.
Anticancer Activity
Recent studies have indicated that compounds structurally related to N-(4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2λ6,1-benzothiazine have shown promising anticancer properties. For instance:
- In Vitro Studies : Compounds similar to this benzothiazine derivative have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Case Study : A study examining the effects of thieno[3,2-b]pyrrole derivatives on PKM2 activity revealed that modifications to the molecular structure significantly affected their potency as anticancer agents. These findings suggest that N-(4-fluorophenyl)-4-hydroxy derivatives could be optimized for enhanced efficacy against tumors .
Enzyme Inhibition
The compound may also exhibit enzyme inhibition properties:
| Enzyme Target | Activity | Reference |
|---|---|---|
| PKM2 | Inhibition observed; potential for metabolic modulation in cancer cells | |
| Lactate Dehydrogenase (LDH) | Modulation suggested; could impact anaerobic metabolism |
Safety and Toxicology
While specific safety data for N-(4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2λ6,1-benzothiazine is limited, related compounds have undergone toxicological assessments indicating varying degrees of safety profiles. Further studies are required to elucidate the safety parameters specifically associated with this compound.
Comparison with Similar Compounds
N-(4-methylphenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2λ⁶-thieno[3,2-c][1,2]thiazine-3-carboxamide
- Structure : Differs by substitution of the 4-fluorophenyl group with a 4-methylphenyl group.
- Molecular Formula : C₁₅H₁₄N₂O₄S₂ ().
- Key Differences: Substituent Effects: The methyl group increases steric bulk but reduces electronegativity compared to fluorine. This may lower binding affinity in targets sensitive to electronic effects (e.g., enzymes requiring halogen bonding).
N-(2,4-difluorophenyl)-1,2,4-triazole-3-thione Derivatives
- Structural Comparison: Core Heterocycle: 1,2,4-triazole vs. thieno-thiazine. Spectral Data: IR spectra of triazole-thiones show νC=S bands at 1247–1255 cm⁻¹ (), similar to the sulfone groups in the target compound. Tautomerism: Triazoles exhibit thione-thiol tautomerism, whereas the thieno-thiazine’s rigid fused system restricts such behavior.
Benzothiazole-3-carboxamide Derivatives
- Examples : N-(2-chlorophenyl)-benzothiazole-3-carboxamide ().
- Comparison: Heterocyclic Core: Benzothiazole (single ring) vs. fused thieno-thiazine. Synthesis: Both classes utilize carboxamide coupling reactions, but the target compound requires more complex cyclization steps due to its fused ring system.
Tabulated Comparison of Key Properties
Implications for Drug Development
- Bioisosteric Potential: The 4-fluorophenyl group may serve as a bioisostere for nitro or cyano groups in analogues (e.g., ’s trifluoromethyl derivatives).
Preparation Methods
Core Strategy: Construction of the Thieno[3,2-c]thiazine Framework
The foundational step involves synthesizing the heterocyclic core, which can be achieved via cyclization reactions involving thiourea derivatives and α-haloketones or related precursors. The general approach includes:
- Preparation of α-Haloketone Intermediates: These serve as electrophilic partners for nucleophilic attack.
- Cyclization with Thiourea Derivatives: Facilitates formation of the thiazine ring through intramolecular cyclization, often under basic or acidic conditions.
- A typical method involves reacting a suitable α-haloketone with thiourea derivatives in an ethanol or acetic acid solvent at elevated temperatures (around 80–120°C) to induce cyclization.
Functionalization of the Carboxamide Group
The carboxamide moiety is introduced via amide coupling reactions:
- Activation of Carboxylic Acid: Using coupling reagents such as EDCI, DCC, or HATU.
- Amide Formation: Reaction with appropriate amines (e.g., methylamine) to form the final amide linkage.
- The use of HATU or EDCI in the presence of a base like DIPEA facilitates efficient amidation under mild conditions.
Key Synthetic Route Summary
Notes on Optimization and Variations
- Solvent Choice: Ethanol, acetic acid, or DMF are preferred solvents depending on the step.
- Temperature Control: Elevated temperatures (80–120°C) are often necessary for cyclization.
- Catalyst Selection: Palladium catalysts are standard for cross-coupling steps.
- Purification: Crystallization or chromatography is used to isolate the pure compound.
Data Tables Summarizing Key Parameters
Research and Patent Insights
Recent patents, such as WO2022271684A1, describe synthetic pathways involving the formation of heterocyclic cores via multistep reactions, including cyclization, coupling, and functional group modifications, emphasizing the importance of optimized conditions for yield and purity.
The synthesis of N-(4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c]thiazine-3-carboxamide involves a multi-step process centered on heterocyclic core formation, strategic introduction of the fluorophenyl group via palladium-catalyzed cross-coupling, and subsequent amide formation. These methods are supported by recent research and patent disclosures, emphasizing the importance of precise reaction conditions, catalyst selection, and purification techniques to achieve high purity and yield.
Q & A
Basic: What are the common synthetic routes for preparing N-(4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2λ⁶-thieno[3,2-c][1,2]thiazine-3-carboxamide?
The synthesis typically involves multi-step organic reactions, including:
- Step 1 : Formation of the thieno[3,2-c][1,2]thiazine core via cyclization of precursor thiophene derivatives under controlled conditions (e.g., reflux in acetonitrile or DMF) .
- Step 2 : Introduction of the 4-hydroxy and 2,2-dioxo groups using oxidizing agents like iodine or peroxides, followed by methylation at the 1-position .
- Step 3 : Carboxamide functionalization via coupling reactions (e.g., HATU/DCC-mediated amidation) with 4-fluoroaniline derivatives .
Key optimization parameters include solvent choice (e.g., dichloromethane/ethyl acetate for column chromatography) and temperature control to maximize yield (typically 60-90% for analogous compounds) .
Basic: How is the compound characterized structurally, and what analytical techniques are prioritized?
Characterization involves:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions, particularly distinguishing the fluorophenyl group (δ ~7.4–7.6 ppm for aromatic protons) and hydroxy group (δ ~5.0 ppm, exchangeable) .
- High-Resolution Mass Spectrometry (HRMS) : To validate the molecular formula (e.g., expected [M+H]+ for C₁₅H₁₂FN₂O₄S₂: 383.0234) .
- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O, ~1680 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) stretches .
- X-ray Crystallography (if applicable) : To resolve stereochemical ambiguities in the thieno-thiazine ring system .
Advanced: What strategies are used to optimize reaction conditions for introducing the 4-hydroxy group while minimizing side reactions?
- Temperature Control : Reactions are performed at 0–5°C during hydroxylation to prevent over-oxidation of the thiazine ring .
- Selective Protecting Groups : Transient protection of the carboxamide with tert-butoxycarbonyl (Boc) groups during oxidation steps .
- Catalyst Screening : Use of Lewis acids (e.g., ZnCl₂) to enhance regioselectivity, as seen in structurally related thieno derivatives .
Yield improvements (15–20%) are achieved by replacing aqueous workup with solid-phase extraction .
Advanced: How can researchers resolve contradictions in spectral data for the thieno-thiazine core?
- Comparative Analysis : Cross-validate NMR shifts with structurally analogous compounds (e.g., N-(4-chlorophenyl) derivatives) to identify discrepancies caused by fluorine’s electronegativity .
- Dynamic NMR Experiments : For compounds with conformational flexibility, variable-temperature NMR can clarify splitting patterns in the thiazine ring .
- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
Basic: What biological targets are hypothesized for this compound, and how are interaction studies designed?
- Target Identification : Prioritize enzymes with sulfur-binding pockets (e.g., aldehyde oxidase, cytochrome P450) due to the sulfonamide moiety .
- In Vitro Assays :
- Control Experiments : Compare activity against structurally simplified analogs (e.g., lacking the 4-fluorophenyl group) to isolate pharmacophore contributions .
Advanced: How can structure-activity relationship (SAR) studies be conducted to improve target selectivity?
- Analog Synthesis : Modify substituents systematically (e.g., replace 4-fluorophenyl with 4-chloro or 4-methoxy groups) and assess potency .
- Crystallographic Docking : Resolve co-crystal structures with target enzymes (e.g., human aldose reductase) to identify key hydrogen-bonding interactions .
- Meta-Analysis : Compile data from related thieno-thiazines to establish predictive QSAR models for logP and polar surface area .
Basic: What computational methods predict metabolic stability and potential toxicity?
- Metabolic Sites : Use in silico tools (e.g., StarDrop, MetaSite) to identify labile positions (e.g., N-methyl group as a CYP3A4 substrate) .
- Toxicity Prediction : Leverage Derek Nexus for structural alerts (e.g., sulfonamide-related hypersensitivity) .
- Validation : Compare predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .
Advanced: How can contradictory in vitro/in vivo efficacy data be reconciled?
- Pharmacokinetic Profiling : Measure plasma protein binding and tissue distribution to explain bioavailability gaps .
- Metabolite Identification : LC-MS/MS to detect active metabolites (e.g., hydroxylated derivatives) contributing to in vivo activity .
- Species-Specific Differences : Test humanized enzyme models (e.g., transgenic CYP mice) to address interspecies metabolic variations .
Basic: What are the key challenges in scaling up synthesis for preclinical studies?
- Purification : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for gram-scale batches .
- Byproduct Control : Monitor and suppress dimerization of the thieno-thiazine core via pH adjustment (maintain pH < 6 during coupling steps) .
- Yield Consistency : Optimize stoichiometry (e.g., 1.2 equivalents of 4-fluoroaniline) to account for side reactions .
Advanced: What strategies validate the compound’s mechanism of action when preliminary data conflict with literature?
- Orthogonal Assays : Combine biochemical (e.g., SPR binding) and cellular (e.g., CRISPR knockouts) approaches to confirm target engagement .
- Pathway Analysis : RNA-seq or phosphoproteomics to identify off-target effects (e.g., unintended kinase inhibition) .
- Collaborative Studies : Cross-validate findings with independent labs using blinded compound samples .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
